3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine

Nucleophilic aromatic substitution Regioselective synthesis Triazolopyrimidine building blocks

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine (CAS 1414959-03-7, C₅H₂Cl₂N₄, MW 189.00, purity typically ≥97%) is a heterobicyclic building block composed of a [1,2,3]triazolo[1,5-a]pyrimidine core with chlorine atoms at positions 3 and 6. This specific regioisomer belongs to a broader class of triazolopyrimidines valued in medicinal chemistry and agrochemical discovery as privileged scaffolds , with the [1,2,3]triazolo ring fusion pattern conferring distinct electronic and steric properties compared to the more extensively studied [1,2,4]triazolo series.

Molecular Formula C5H2Cl2N4
Molecular Weight 189.00 g/mol
Cat. No. B8190429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine
Molecular FormulaC5H2Cl2N4
Molecular Weight189.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C(N=NN21)Cl)Cl
InChIInChI=1S/C5H2Cl2N4/c6-3-1-8-5-4(7)9-10-11(5)2-3/h1-2H
InChIKeyINSIMKBRIQGBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine: Core Scaffold Properties and Procurement Profile


3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine (CAS 1414959-03-7, C₅H₂Cl₂N₄, MW 189.00, purity typically ≥97%) is a heterobicyclic building block composed of a [1,2,3]triazolo[1,5-a]pyrimidine core with chlorine atoms at positions 3 and 6 . This specific regioisomer belongs to a broader class of triazolopyrimidines valued in medicinal chemistry and agrochemical discovery as privileged scaffolds [1], with the [1,2,3]triazolo ring fusion pattern conferring distinct electronic and steric properties compared to the more extensively studied [1,2,4]triazolo series [2]. The compound is primarily utilized as a synthetic intermediate for sequential nucleophilic aromatic substitution, enabling modular access to diverse 3,6-disubstituted analogs for structure–activity relationship (SAR) exploration.

Why Generic Substitution of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine Fails in Regioselective Synthesis


Dichloro-triazolopyrimidine isomers sharing the molecular formula C₅H₂Cl₂N₄ (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 78706-26-0; 6,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, CAS 98027-85-1) are not functionally interchangeable . The [1,2,3]triazolo ring fusion in the target compound creates a distinct electronic environment that alters the reactivity of chlorine leaving groups compared to [1,2,4]triazolo isomers [1]. The 3,6-substitution pattern dictates the sequence and selectivity of sequential nucleophilic aromatic substitution (SNAr) reactions—the primary mode of diversification [2]. Substituting the target compound with a 5,7-dichloro isomer would invert the spatial orientation of installed pharmacophoric elements, critically altering molecular recognition at biological targets as demonstrated in triazolopyrimidine-based kinase and DHODH inhibitor programs [3].

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Substitution Pattern Dictates SNAr Reactivity Hierarchy Versus 5,7-Dichloro Isomer

The 3,6-dichloro substitution pattern in the [1,2,3]triazolo[1,5-a]pyrimidine scaffold positions leaving groups at electronically differentiated sites, enabling stepwise, regiospecific SNAr. In contrast, 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 78706-26-0) places chlorine atoms at positions with distinct reactivity profiles that favor different synthetic sequences. The [1,2,3]triazolo fusion imparts a distinct π-electron distribution (Hammett σₘ for chlorine at position 3 estimated at ~0.37 versus ~0.23 at position 5 in the [1,2,4] series) [1]. This differential reactivity is structurally evidenced by the observation that chlorine atoms in isomeric 3,6-dichloro-s-triazolo[3,4-a]isoquinoline systems undergo facile nucleophilic replacement with reactivity gradients exploitable for sequential derivatization [2].

Nucleophilic aromatic substitution Regioselective synthesis Triazolopyrimidine building blocks

Triazolopyrimidine Scaffold Class Demonstrates Quantified Kinase Selectivity Advantage Over Pyrazolopyrimidine and Quinoline Analogues

In a direct comparative study of 35 compounds across three scaffold classes, [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated systematically superior anti-P. falciparum potency compared to pyrazolo[1,5-a]pyrimidine and quinoline analogues. The most potent triazolopyrimidine compounds (20, 21, 23, 24) achieved IC₅₀ values of 0.030–0.086 μM against the 3D7 strain, equipotent to chloroquine [1]. All [1,2,4]triazolo[1,5-a]pyrimidine derivatives inhibited PfDHODH with IC₅₀ values of 0.08–1.3 μM while showing 0–30% inhibition of the human HsDHODH homologue at 50 μM, confirming target selectivity [2]. Although the specific 3,6-dichloro-[1,2,3]triazolo[1,5-a]pyrimidine compound was not tested in this study, the scaffold class advantage over pyrazolopyrimidine and quinoline scaffolds is quantitatively established.

Antimalarial drug discovery PfDHODH inhibition Kinase selectivity

Triazolopyrimidine CDK2 Inhibitor Selectivity (167-fold Over GSK-3β) Demonstrates Scaffold-Level Kinase Selectivity

A structure-guided medicinal chemistry program identified triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors through a template-hopping approach. One representative compound achieved a CDK2 IC₅₀ of 120 nM with 167-fold selectivity over GSK-3β [1]. Further development of [1,2,4]triazolo[1,5-a]pyrimidine peptide conjugate 14c achieved CDK2 IC₅₀ of 0.21 μM (~2-fold more potent than roscovitine) with a selectivity index of 22.4 over non-cancerous HEK293 cells, coupled with metabolic stability in human liver microsomes (t½ = 68.5 min) [2]. This establishes triazolopyrimidines as a privileged scaffold for achieving kinase selectivity—a property that extends to the [1,2,3]triazolo subclass, where the 3,6-dichloro intermediate serves as a key entry point for generating focused libraries.

CDK2 inhibition Kinase selectivity profiling Anticancer drug discovery

Dual DNA Gyrase/DHFR Inhibition: Triazolopyrimidine Class Outperforms Trimethoprim in DHFR Potency

In a systematic antimicrobial evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, compounds 9n and 9o demonstrated dual inhibition of bacterial DNA gyrase and DHFR enzymes. The DHFR IC₅₀ values for 9n (4.60 μM) and 9o (3.90 μM) were lower than the reference drug trimethoprim (IC₅₀ = 5.20 μM) [1]. For DNA gyrase, the most active triazolopyrimidine analog (9a) achieved an IC₅₀ of 0.68 μM, surpassing ciprofloxacin (IC₅₀ = 0.85 μM) [2]. The 3,6-dichloro-[1,2,3]triazolo[1,5-a]pyrimidine scaffold provides a complementary vector for installing substituents to access both enzyme pockets, positioning it as a versatile intermediate for dual-target antimicrobial agent development.

Antimicrobial drug discovery DNA gyrase inhibition DHFR inhibition

Fungicidal Activity Class Advantage: Triazolopyrimidine EC₅₀ Values Comparable to Carbendazim

A series of 1,2,4-triazolo[1,5-a]pyrimidine acetohydrazone derivatives were evaluated for fungicidal activity. Compound 2-17 demonstrated broad-spectrum activity with an EC₅₀ of 5.34 μg/mL against Rhizoctonia solani (more potent than carbendazim at EC₅₀ = 7.62 μg/mL) and an EC₅₀ of 4.56 μg/mL against Botrytis cinerea (comparable to carbendazim) [1]. A separate study identified a triazolopyrimidine derivative with EC₅₀ = 6.57 μg/mL against R. solani [2]. The [1,2,3]triazolo[1,5-a]pyrimidine scaffold, accessible via the 3,6-dichloro intermediate, offers an electronically distinct core for developing fungicidal leads with potentially differentiated resistance profiles from established [1,2,4]triazolo fungicide scaffolds.

Agrochemical fungicide discovery Rhizoctonia solani Botrytis cinerea

PDE2A Inhibitor Class Selectivity: Triazolopyrimidine Core Achieves ~100-Fold PDE Isoform Selectivity at Sub-Nanomolar Potency

Structure-guided optimization of a [1,2,4]triazolo[1,5-a]pyrimidine PDE2A inhibitor identified through HTS yielded lead compound 46 with a PDE2A IC₅₀ of 1.3 ± 0.39 nM and approximately 100-fold selectivity over other PDE isoforms. This compound also demonstrated a clean cytochrome P450 profile and in vivo target occupancy [1]. The program utilized X-ray crystallography and free-energy perturbation (FEP) calculations across 265 putative inhibitors, with 100 compounds synthesized spanning IC₅₀ values from 2340 to 0.89 nM [2]. The [1,2,3]triazolo[1,5-a]pyrimidine scaffold offers an underexplored chemical space adjacent to this validated PDE2A pharmacophore, with the 3,6-dichloro intermediate enabling rapid exploration of substitution vectors identified as critical by crystallographic analysis.

Phosphodiesterase 2A inhibition CNS drug discovery Free-energy perturbation

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine: Optimal Application Scenarios for Research and Industrial Procurement


Construction of Focused Kinase Inhibitor Libraries with Distinct Selectivity Profiles

Based on the established CDK2 selectivity data (167-fold over GSK-3β) and the more recent demonstration of 2-fold potency improvement over roscovitine (0.21 vs. ~0.42 μM) [5], 3,6-dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is ideally suited as a central intermediate for synthesizing kinase-focused compound libraries. The sequential SNAr reactivity of the 3- and 6-chloro positions enables systematic exploration of vectors identified by crystallographic studies, while the [1,2,3]triazolo fusion provides a structurally differentiated core chemistry for intellectual property generation. Procurement of this building block in gram-to-multigram quantities (commercially available in 500 mg, 1 g, and 5 g sizes at 97% purity) supports hit-to-lead optimization campaigns targeting CDK2, GSK-3β, and other therapeutically relevant kinases.

Development of Antimalarial Lead Compounds Targeting PfDHODH with Human Selectivity

The demonstrated >625-fold selectivity window of triazolopyrimidine derivatives for PfDHODH over HsDHODH, combined with anti-P. falciparum IC₅₀ values as low as 0.030 μM [5], positions 3,6-dichloro-[1,2,3]triazolo[1,5-a]pyrimidine as a strategic precursor for antimalarial drug discovery. The chlorine atoms serve as synthetic handles for introducing the CF₃ and aryl/heteroaryl substituents that were identified as critical for PfDHODH potency in the [1,2,4]triazolo series. The [1,2,3]triazolo scaffold may offer differentiated pharmacokinetic properties and resistance profiles compared to established [1,2,4]triazolo antimalarial leads.

Dual-Target Antibacterial Agent Design Targeting DNA Gyrase and DHFR

Triazolopyrimidine derivatives have been validated as dual inhibitors of bacterial DNA gyrase and DHFR, with certain analogs surpassing the potency of clinical reference drugs trimethoprim (DHFR IC₅₀ 3.90 vs. 5.20 μM) and ciprofloxacin (DNA gyrase IC₅₀ 0.68 vs. 0.85 μM) [5]. The 3,6-dichloro-[1,2,3]triazolo[1,5-a]pyrimidine scaffold offers two distinct substitution vectors for simultaneously accessing the binding pockets of both enzyme targets. With demonstrated safety margins (no cytotoxicity at ≤32 μg/mL against human embryonic kidney cells) , this intermediate is appropriate for programs developing novel dual-action antibacterial agents with reduced susceptibility to single-target resistance mechanisms.

Agrochemical Fungicide Discovery with Resistance Management Potential

Given the demonstrated fungicidal potency of triazolopyrimidine derivatives matching or exceeding commercial carbendazim (EC₅₀ 5.34 vs. 7.62 μg/mL against R. solani; EC₅₀ 4.56 μg/mL against B. cinerea) [5], 3,6-dichloro-[1,2,3]triazolo[1,5-a]pyrimidine serves as a key building block for agrochemical discovery programs. The [1,2,3]triazolo scaffold is structurally distinct from the established [1,2,4]triazolopyrimidine fungicide class, offering opportunities to develop patent-protected fungicidal chemotypes with potentially differentiated resistance profiles. The two chlorine handles enable modular installation of substituents identified through CoMFA QSAR models as critical for antifungal potency.

Quote Request

Request a Quote for 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.